Product packaging for hemoglobin Questembert(Cat. No.:CAS No. 152652-72-7)

hemoglobin Questembert

Cat. No.: B1176426
CAS No.: 152652-72-7
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Description

Hemoglobin Questembert is a rare, unstable alpha-chain hemoglobin variant resulting from a point mutation in the HBA2 gene on chromosome 16, specifically a TCT to CCT substitution at codon 131. This leads to a serine to proline amino acid change at position α2 131 (H14) of the globin chain . This mutation occurs in the middle of the H helix, adjacent to a critical heme contact residue (Val132), which disrupts the alpha-helical structure and leads to significant molecular instability . The variant is highly unstable, with the detectable level of the abnormal hemoglobin in peripheral red blood cells often being less than 1%, making it a challenge to identify with standard laboratory methods like cation exchange HPLC, reverse phase HPLC, or unstable hemoglobin tests . Globin biosynthetic studies of Hb Questembert reveal a biosynthetic ratio similar to that of beta-thalassemia trait, a factitious finding that can complicate diagnosis . The primary clinical manifestation of this variant is a congenital Heinz body hemolytic anemia, which may present with symptoms such as dark urine following periods of physical stress . For researchers, this compound serves as a critical tool for investigating the structure-function relationship of hemoglobin, the molecular pathogenesis of unstable hemoglobin variants, and the associated thalassemia-like biosynthetic imbalance . Its study provides valuable insights into the complex mechanisms of protein stability and the pathophysiology of chronic, non-spherocytic hemolytic anemias, underscoring the necessity of molecular diagnostic approaches for accurate identification . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

152652-72-7

Molecular Formula

C7H3F3N2OS

Synonyms

hemoglobin Questembert

Origin of Product

United States

Molecular Genetics of Hemoglobin Questembert

Globin Gene Locus and Specific Allele

The synthesis of the alpha-globin chains of hemoglobin is directed by two functional alpha-globin genes, HBA1 and HBA2, located on chromosome 16. medlineplus.gov Hemoglobin Questembert arises from a mutation in one of these genes.

The primary genetic lesion responsible for this compound is a point mutation in the alpha-2 globin gene (HBA2). nih.govashpublications.org This mutation occurs at codon 131, where a single base substitution from thymine (B56734) (T) to cytosine (C) in the DNA sequence (TCT→CCT) leads to the replacement of the amino acid serine with proline (Ser131Pro). ashpublications.orgashpublications.org This specific mutation, HBA2: c.394T>C, disrupts the H helix of the alpha-globin chain, leading to a highly unstable protein. ashpublications.orgtandfonline.com The resulting unstable hemoglobin is expressed at very low levels in peripheral red blood cells. nih.govcapes.gov.br

Table 1: Details of the HBA2 Gene Mutation in this compound

FeatureDescription
Gene HBA2 (Alpha-2 Globin)
Codon 131
DNA Change TCT → CCT ashpublications.orgashpublications.org
Amino Acid Change Serine → Proline (Ser131Pro) ashpublications.org
Location of Mutation Exon III ashpublications.org

Classification of this compound as a Missense Mutation

The genetic alteration underlying this compound is classified as a missense mutation. tandfonline.com This type of mutation is characterized by a change in a single nucleotide that results in a codon that codes for a different amino acid. In the case of this compound, the TCT codon for serine is changed to a CCT codon for proline. ashpublications.orgashpublications.org This single amino acid substitution is sufficient to alter the structure and function of the resulting alpha-globin protein, causing its instability. ashpublications.org

Genetic Nomenclature and International Designations

The standardized nomenclature for the this compound mutation provides specific details about its genetic basis.

Table 2: Genetic Nomenclature for this compound

Nomenclature SystemDesignation
Protein Level Hb Questembert [α131(H14)Ser→Pro] nih.govcapes.gov.br
DNA Level (HBA2) c.394T>C tandfonline.com
dbSNP rsID rs63751417 uniprot.org

The designation α131(H14)Ser→Pro indicates that the substitution of serine by proline occurs at the 131st position of the alpha-globin chain, which is located in the 14th position of the H helix. nih.govcapes.gov.br The DNA-level nomenclature, c.394T>C, specifies the nucleotide change at position 394 of the coding sequence of the HBA2 gene. tandfonline.com The variant is also cataloged in the dbSNP database under the reference SNP ID rs63751417. uniprot.org

Structural and Conformational Alterations of Hemoglobin Questembert

Impact of Serine-to-Proline Substitution at Alpha-131 (H14)

The defining molecular defect in Hemoglobin Questembert is a point mutation in the α2-globin gene, resulting in the substitution of the amino acid serine with proline at position 131. ashpublications.orgscispace.com This position is also designated as H14, indicating it is the 14th residue in the H helix of the alpha-globin chain. nih.govcapes.gov.br The specific mutation is a transversion from TCT to CCT at codon 131. ashpublications.orgthalassaemia.org.cy

This substitution introduces a proline residue, which is unique among amino acids due to its rigid, cyclic structure. Unlike serine, which is small and polar, proline is hydrophobic and conformationally constrained. expasy.org The presence of proline in a helical segment disrupts the typical hydrogen bonding pattern that stabilizes the alpha-helix, earning it the reputation of a "helix breaker." This fundamental change from a flexible, polar residue to a rigid, hydrophobic one is the primary trigger for the instability of the entire hemoglobin molecule. ashpublications.orgexpasy.org

Table 1: Mutation Details of this compound

Feature Description Source(s)
Hemoglobin Variant This compound nih.gov
Affected Globin Chain Alpha-2 (α2) ashpublications.org
Mutation Location Codon 131 ashpublications.org
Amino Acid Change Serine (Ser) to Proline (Pro) nih.govcapes.gov.br
Helix Position H14 (14th residue of H helix) nih.govidexlab.com

| Nucleotide Change | TCT → CCT | ashpublications.orgthalassaemia.org.cy |

Disruption of Alpha Helical Structure

The substitution of serine with proline at position α131 has profound consequences for the secondary structure of the globin chain. ashpublications.org Alpha-helices are a major structural motif in globin proteins, and their integrity is crucial for proper folding and function. The rigid ring structure of proline introduces a kink in the polypeptide chain, disrupting the regular, right-handed coil of the alpha-helix. ashpublications.org

This disruption occurs specifically in the H helix, a critical region for the protein's stability and function. nih.govidexlab.com The instability induced by the proline substitution leads to the rapid degradation of the abnormal alpha-globin chain. capes.gov.br This results in the variant being expressed at very low levels in peripheral red blood cells, often less than 1.0%. ashpublications.orgidexlab.com The structural disruption ultimately leads to the formation of an unstable hemoglobin variant, which is associated with conditions like congenital Heinz body anemia. nih.govidexlab.com

Location of Mutation within the Globin Chain (H Helix, Exon III)

The mutation responsible for this compound is precisely located within the genetic and structural framework of the alpha-globin chain. Genetically, the TCT-to-CCT mutation occurs at codon 131 within the third exon (Exon III) of the α2-globin gene. ashpublications.orgnih.gov

Structurally, this position (α131) is situated at the end of the H helix. nih.govidexlab.com The H helix is a significant component of the globin fold and plays a role in interactions with the heme group and the alpha-hemoglobin stabilizing protein (AHSP). researchgate.net The location of the mutation in this terminal region of the helix is critical to the resulting instability.

Table 2: Genetic and Structural Location of the this compound Mutation

Category Location Source(s)
Gene Alpha-2 Globin (HBA2) ashpublications.org
Gene Segment Exon III ashpublications.orgnih.gov
Protein Structure H Helix nih.govidexlab.com

| Residue Position | 131 | nih.govcapes.gov.br |

Implications for Heme Contact Residues

The heme group, which contains the iron atom that binds oxygen, is nestled within a hydrophobic pocket of the globin chain. proteopedia.org The stability of this interaction depends on the surrounding amino acid residues. While the α131 residue itself is not a direct heme contact point, its position is immediately adjacent to one.

Protein Biochemistry and Functional Consequences of Hemoglobin Questembert

Unstable Hemoglobin Variant Classification

Hemoglobin Questembert is classified as an unstable hemoglobin variant. nih.govcapes.gov.br Such variants are characterized by mutations that alter the hemoglobin molecule's structure, leading to decreased solubility and a propensity to precipitate within the red blood cell. nih.govdynamed.com This intracellular precipitation results in the formation of aggregates known as Heinz bodies. nih.gov The presence of Heinz bodies damages the red blood cell membrane, leading to premature destruction of the cell (hemolysis) and resulting in a condition known as congenital Heinz body hemolytic anemia, which is observed in individuals with this compound. nih.govnih.gov The instability of these hemoglobin variants can be demonstrated in laboratory tests where a precipitate forms upon heating a hemolysate to 50°C or treating it with an isopropanol (B130326) solution. nih.gov

The mutation in this compound involves the substitution of serine with proline at position 131 of the alpha-globin chain. nih.gov This specific substitution occurs at the end of the H helix, a critical region for the protein's structure. nih.gov Proline's unique cyclic structure disrupts the typical helical conformation, inducing significant instability in the globin chain.

FeatureDescription
Variant Name This compound
Mutation α131(H14)Ser→Pro
Classification Unstable Hemoglobin Variant
Clinical Manifestation Congenital Heinz Body Hemolytic Anemia nih.gov
Cellular Finding Heinz Bodies (Intraerythrocytic Precipitates) nih.gov

Mechanisms of Instability

The profound instability of this compound arises from several interrelated molecular mechanisms that disrupt the normal folding, stabilization, and degradation pathways of the alpha-globin chain.

Cellular quality control mechanisms recognize misfolded and unstable proteins and target them for degradation. The structurally abnormal alpha-globin chain of this compound is subject to accelerated intracellular proteolysis. nih.gov This rapid degradation is a direct consequence of its instability. The cell identifies the aberrant protein as non-functional and potentially harmful, leading to its swift removal. This increased rate of degradation means that even if the variant chain is synthesized, it is quickly destroyed, resulting in a very low level of the abnormal hemoglobin in circulating red blood cells. nih.govcapes.gov.br

Alpha-hemoglobin stabilizing protein (AHSP) is a molecular chaperone specific to erythroid cells that plays a crucial role in normal hemoglobin synthesis. nih.govnih.gov AHSP binds to newly synthesized, free alpha-hemoglobin (αHb) chains, stabilizing them in a soluble, non-toxic state until they are incorporated into a hemoglobin tetramer with beta-globin chains. uniprot.orggenecards.orgresearchgate.net The structural integrity of the alpha-globin chain is critical for its interaction with AHSP. nih.gov

The significant structural alteration in this compound, caused by the Ser→Pro substitution, likely impairs the binding of the variant alpha-globin chain to AHSP. mdpi.com This weakened interaction would leave the unstable alpha-chain exposed and unprotected, preventing AHSP from performing its chaperone function. The failure to stabilize the nascent variant globin contributes to its aggregation, precipitation, and subsequent rapid degradation, exacerbating the deficiency of functional alpha-globin chains. nih.govmdpi.com

MechanismEffect on this compound
Impaired Globin Folding The α131 Ser→Pro mutation disrupts the H helix, leading to a misfolded and unstable alpha-globin chain. nih.govexpasy.org
Altered Degradation The unstable variant alpha-chain is rapidly recognized and degraded by cellular machinery. nih.gov
AHSP Interaction The structural change is presumed to hinder binding to the AHSP chaperone, preventing stabilization of the free alpha-chain. mdpi.com

Biosynthetic Ratios and Apparent Alpha-Thalassemia Phenotype

Despite being a structural variant of the alpha-globin chain, this compound produces a hematological picture that resembles thalassemia, a disorder of globin chain quantity. nih.gov The high instability and rapid degradation of the α-Questembert chain lead to a deficit of functional alpha-globin, which is the hallmark of alpha-thalassemia. nih.govuwa.edu.au This results in an imbalance in the ratio of alpha- to beta-globin chains.

A particularly unusual finding in studies of this compound is the observation of a "factitious beta-thalassemia biosynthetic ratio". nih.govcapes.gov.br Globin chain synthesis studies, which measure the incorporation of radiolabeled amino acids into newly synthesized globin chains, typically show a reduced α/β ratio in alpha-thalassemia and an increased α/β ratio in beta-thalassemia.

However, in the case of this compound, the α/β labeling ratio is low, similar to that seen in beta-thalassemia trait. nih.govcapes.gov.br This misleading result is considered "factitious" because the underlying genetic defect is in the alpha-globin gene. The proposed mechanism for this paradoxical finding is the rapid post-translational degradation of not just the free variant alpha-chain, but of the entire unstable hemoglobin tetramer (α2-Questembert/β2). nih.gov When the unstable tetramer is degraded, the associated, normally synthesized, and unlabeled beta-chains are released back into the cellular pool. This release effectively dilutes the pool of newly synthesized, radiolabeled beta-chains, leading to an apparent suppression of beta-chain synthesis in the assay and creating an artificially low α/β ratio that mimics beta-thalassemia. nih.gov

ParameterObservation in this compoundUnderlying Mechanism
Clinical Phenotype Alpha-thalassemia nih.govRapid degradation of the variant alpha-chain leads to a quantitative deficit. nih.gov
Biosynthetic Ratio (α/β) Low (similar to beta-thalassemia) nih.govcapes.gov.brRapid degradation of the unstable tetramer releases unlabeled beta-chains, artificially lowering the measured ratio. nih.gov

Unbalanced Globin Synthesis

This compound is an unstable alpha-chain variant characterized by a substitution of proline for serine at position 131 nih.govashpublications.org. This genetic mutation leads to significant functional consequences, most notably an imbalance in the synthesis of globin chains. Studies of individuals with this compound have revealed a distinct disruption in the typically coordinated production of alpha (α) and beta (β) globin chains nih.govcapes.gov.br.

The precise mechanism underlying this unbalanced synthesis is not fully elucidated, but several hypotheses have been proposed nih.gov:

Defective Chain Assembly: The altered structure of the Questembert α-chain may impair its ability to correctly associate with β-chains to form stable αβ dimers, a critical step in hemoglobin tetramer formation.

Increased Degradation: The unstable variant α-chain may be rapidly degraded after synthesis. This rapid turnover, followed by the release of unlabeled β-chains from any transiently formed abnormal hemoglobin, could create an apparent suppression of β-chain synthesis in labeling studies.

Altered mRNA Stability: The mutation could potentially affect the stability of the messenger RNA (mRNA) that codes for the abnormal α-globin, leading to reduced translation and protein production.

This imbalance is a key contributor to the clinical phenotype, as the relative excess of β-globin chains can precipitate within red blood cell precursors, leading to their destruction within the bone marrow oncohemakey.com.

Table 1: Globin Biosynthesis Findings in this compound

Parameter Observation in this compound Comparison to Normal Synthesis
α/β-Labeling Ratio Similar to β-thalassemia trait (reduced ratio) nih.gov Balanced (ratio ≈ 1.0) basicmedicalkey.com
Specific Activity of Variant α-Chain High nih.govcapes.gov.br Not Applicable

Assembly of this compound Tetramers

The assembly of a functional hemoglobin tetramer (α2β2) is a highly organized process that relies on the structural integrity of its constituent globin subunits nih.gov. In this compound, this process is severely compromised due to the inherent instability of the variant α-globin chain ashpublications.orgashpublications.org. The mutation, a substitution of serine with proline at codon 131 of the α2-globin gene, is located near the end of the H helix segment of the protein nih.govashpublications.org.

The introduction of a proline residue in this helical region is structurally disruptive. Proline's unique cyclic structure breaks the typical helical hydrogen-bonding pattern, leading to a distortion of the α-globin chain's three-dimensional structure ashpublications.org. This conformational change results in a highly unstable α-globin chain, which has profound implications for the assembly of the final hemoglobin tetramer ashpublications.orgashpublications.org.

The instability of the α-Questembert chain interferes with the normal assembly pathway in several ways:

Impaired Dimer Formation: The formation of a stable αβ dimer is a crucial intermediate step. The structural abnormality in the α-Questembert chain likely hinders its proper binding to the β-globin chain, potentially leading to a defect in chain assembly nih.gov.

Formation of Unstable Tetramers: While the assembly is impaired, some α-Questembert chains can incorporate into hemoglobin tetramers. However, these resulting tetramers are themselves unstable ashpublications.org. This instability leads to the formation of Heinz bodies, which are intracellular inclusions of precipitated hemoglobin, a hallmark of this condition nih.gov. In some complex cases, such as the co-inheritance of an alpha-thalassemia gene deletion, the assembly of the unstable this compound into the tetramer can be favored, exacerbating the hemolytic disorder ashpublications.org.

The consequence of this defective assembly is a very low level of the abnormal hemoglobin found in circulating red blood cells, often less than 1%, making it difficult to detect by standard methods like HPLC ashpublications.orgashpublications.org. The primary pathology arises not from the function of the abnormal tetramer itself, but from the consequences of the α-chain instability and the resulting unbalanced globin synthesis during red blood cell development nih.govashpublications.org.

Table 2: Molecular Characteristics of this compound

Feature Description Consequence for Assembly
Mutation α131(H14)Ser→Pro nih.gov Introduces a helix-disrupting residue ashpublications.org.
Location End of the H helix in the α-globin chain nih.govashpublications.org Affects a structurally important region.
α-Chain Stability Highly unstable ashpublications.orgashpublications.org Prone to degradation; impairs dimer and tetramer formation.

| Tetramer Stability | Unstable ashpublications.org | Leads to precipitation and Heinz body formation nih.gov. |

Phenotypic and Pathophysiological Correlates of Hemoglobin Questembert Expression

Association with Thalassemia Syndromes

The expression of Hemoglobin Questembert is notably linked with thalassemic phenotypes, primarily due to the instability of the abnormal alpha-globin chain. nih.gov This instability leads to a reduced output of functional hemoglobin, mimicking the quantitative deficiency seen in thalassemia.

Research has shown that Hb Questembert exhibits an alpha-thalassemia biosynthetic ratio. cambridge.orgnih.govthalassaemia.org.cy Globin biosynthetic studies in individuals with Hb Questembert revealed an alpha/beta-labeling ratio similar to that observed in beta-thalassemia trait, a phenomenon described as a "factitious" beta-thalassemia ratio because the underlying defect is in the alpha-globin chain. nih.govcapes.gov.br This imbalance is not due to a primary defect in beta-chain synthesis but is thought to arise from several potential mechanisms nih.govidexlab.com:

A defect in the assembly of the globin chains.

Increased degradation of the highly unstable Questembert alpha-chain, which leads to the release of unlabeled beta-chains from the abnormal hemoglobin, thus appearing as a suppression of beta-chain synthesis.

Modified stability of the abnormal alpha-globin messenger RNA (mRNA).

The thalassemic phenotype can be significantly more pronounced when Hb Questembert is co-inherited with a separate alpha-thalassemia mutation. nih.gov The combination of a qualitative defect (unstable Hb Questembert) and a quantitative defect (alpha-thalassemia deletion) results in a distinct thalassemic syndrome. nih.govopenarchives.gr For instance, the interaction of Hb Questembert with an α-thalassemia-2 deletion has been shown to cause a phenotype of thalassemia intermedia, characterized by marked dyserythropoiesis and hemolytic anemia. nih.gov A case study of a 7-year-old African American girl who was a compound heterozygote for Hb Questembert and an alpha-globin gene deletion (-α3.7) illustrates this point. She presented with severe anemia, reticulocytosis, and jaundice, progressing to marked splenomegaly. ashpublications.orgresearchgate.net This suggests that in the presence of already limited alpha-globin synthesis from the deletion, the highly unstable Hb Questembert variant is preferentially assembled into tetramers, exacerbating the hemolytic disorder. researchgate.net

Table 1: Genetic and Biosynthetic Features of this compound

FeatureDescriptionReference
Mutation Serine → Proline at codon 131 of the α1-globin gene (TCT > CCT). nih.govopenarchives.gr
Affected Globin Chain Alpha-globin. nih.gov
Biosynthetic Ratio α/β-labeling ratio similar to β-thalassemia trait. nih.govcapes.gov.br
Interaction Phenotype When co-inherited with an α-thalassemia deletion, can result in thalassemia intermedia. nih.gov

Relationship to Congenital Heinz Body Anemia

This compound is intrinsically unstable, a characteristic that directly leads to its association with Congenital Heinz Body Anemia (CHBA). nih.govidexlab.com This condition is a form of chronic hemolytic anemia where unstable hemoglobin variants denature and precipitate within red blood cells, forming inclusions known as Heinz bodies. doctorabad.comwebmd.com

Hb Questembert was first identified in several members of a French family who were suffering from congenital Heinz body anemia. nih.govidexlab.com The structural change in Hb Questembert—the substitution of proline for serine at position 131—occurs at the end of the H helix of the alpha-globin chain. nih.govidexlab.com This region is critical for the stability of the hemoglobin tetramer. The introduction of a proline residue disrupts the helical structure, leading to molecular instability.

This instability causes the hemoglobin to precipitate inside the erythrocyte. doctorabad.com These precipitates, or Heinz bodies, attach to the inner surface of the red blood cell membrane. webmd.com This process alters the cell's flexibility and leads to its premature destruction. webmd.com The spleen recognizes these rigid cells and the Heinz bodies within them, leading to their removal from circulation. aafp.org This splenic clearance results in "bite cells," which are erythrocytes with a characteristic semi-lunar defect from which the Heinz body has been removed. aafp.org The continuous formation of Heinz bodies and subsequent removal of damaged red blood cells is the central mechanism of the hemolytic anemia seen in patients with Hb Questembert. webmd.com While some unstable hemoglobins (B146990) are associated with mild, asymptomatic anemia, others, like Hb Questembert, can cause a more clinically significant hemolytic process. ashpublications.orgresearchgate.netresearchgate.net

Considerations for Extravascular Hemolysis in Unstable Variants

The primary mechanism of red blood cell destruction in patients with unstable hemoglobin variants like Hb Questembert is extravascular hemolysis. doctorabad.commsdmanuals.com This process occurs when damaged or abnormal red blood cells are cleared from the circulation primarily by macrophages in the spleen and liver. msdmanuals.comwikipedia.org

The denaturation of the unstable Hb Questembert and the formation of Heinz bodies lead to significant changes in the red blood cell membrane's integrity and flexibility. doctorabad.comaafp.org These altered cells are recognized and sequestered by the reticuloendothelial system, particularly in the spleen. msdmanuals.com The spleen is highly efficient at filtering and removing mildly abnormal red blood cells. msdmanuals.comwikipedia.org This targeted destruction within the spleen and liver, outside of the blood vessels, is the definition of extravascular hemolysis. msdmanuals.com

Clinical manifestations consistent with extravascular hemolysis are common in patients with Hb Questembert, including anemia, jaundice (from the breakdown of heme into bilirubin), and splenomegaly (enlarged spleen due to increased workload). ashpublications.orgresearchgate.netdoctorabad.com Laboratory findings often include increased unconjugated bilirubin (B190676) and lactate (B86563) dehydrogenase (LDH), with decreased or absent haptoglobin, which are hallmarks of hemolysis. researchgate.netdoctorabad.com

It is important to note that the degree of hemolysis can be variable. In some individuals, Hb Questembert may only cause a mild, well-compensated anemia. ashpublications.orgresearchgate.net However, hemolysis can be exacerbated by conditions that increase oxidative stress, such as infections or exposure to certain drugs or chemicals. researchgate.netresearchgate.net This increased stress can accelerate the denaturation of the already unstable hemoglobin, leading to more severe hemolytic episodes. researchgate.net For instance, a case report noted that patients with Hb Questembert may experience increased extravascular hemolysis during periods of stress due to oxidative membrane damage. ashpublications.orgresearchgate.net

Table 2: Clinical and Laboratory Correlates of Hemolysis in this compound

CorrelateFindingPathophysiological BasisReference
Primary Hemolysis Type Extravascular.Clearance of Heinz body-containing red cells by the spleen and liver. doctorabad.commsdmanuals.com
Clinical Signs Anemia, jaundice, splenomegaly.Premature destruction of red blood cells. ashpublications.orgresearchgate.netdoctorabad.com
Peripheral Blood Smear "Bite cells".Splenic removal of Heinz bodies from erythrocytes. aafp.org
Exacerbating Factors Oxidative stress (e.g., infections, certain drugs).Increased denaturation of the unstable hemoglobin variant. researchgate.netresearchgate.net

Genetic Interactions and Compound Heterozygosity Involving Hemoglobin Questembert

Coinheritance with Alpha-Thalassemia-2 Deletions (e.g., -3.7 kb)

The interaction between Hb Questembert and alpha-thalassemia-2 deletions, specifically the -3.7 kb deletion, has been documented in several case studies. nih.govashpublications.org The -3.7 kb deletion is a common alpha-thalassemia mutation that results in the loss of one of the two alpha-globin genes on a chromosome. nih.govnih.gov When an individual inherits the Hb Questembert mutation on one chromosome and the -3.7 kb deletion on the other (in trans), they become a compound heterozygote. nih.govashpublications.org

This genetic state results in a significant reduction in the production of normal alpha-globin chains. The remaining functional alpha-globin genes consist of one gene producing the highly unstable Hb Questembert and one normal alpha-1 globin gene. ashpublications.orgresearchgate.net This scenario creates a pronounced imbalance in the alpha- to beta-globin chain ratio, a hallmark of thalassemia. nih.govnih.gov DNA analysis is often essential for a definitive diagnosis in such cases, as the highly unstable nature of Hb Questembert makes it virtually undetectable by standard protein analysis methods like high-performance liquid chromatography (HPLC). nih.govashpublications.org

Resulting Alpha-Thalassemia Phenotypes in Compound Heterozygotes

The coinheritance of Hb Questembert and an alpha-thalassemia-2 deletion gives rise to a distinct and more severe clinical picture than either condition alone, typically presenting as a thalassemia intermedia phenotype. nih.govtandfonline.com This syndrome is characterized by features of both hemolytic anemia, due to the instability of Hb Questembert, and thalassemia, due to the reduced synthesis of alpha-globin chains. nih.gov

Patients who are compound heterozygotes for Hb Questembert and the -3.7 kb deletion often present with moderate to severe anemia, significant microcytosis (low MCV), and hypochromia (low MCH). nih.govashpublications.org Clinical findings can include jaundice, splenomegaly, and in some cases, growth retardation in children. nih.govnih.gov The hemolysis can be exacerbated during periods of stress. ashpublications.org One reported case of a 7-year-old African American girl who was a compound heterozygote for Hb Questembert and the -3.7 kb deletion showed severe anemia, reticulocytosis, absent haptoglobin, and persistent jaundice, which progressed to marked splenomegaly over several years. ashpublications.orgresearchgate.net

The table below summarizes the hematological data from a case study of a child who is a compound heterozygote for Hb Questembert and the -3.7 kb alpha-thalassemia deletion, illustrating the resulting thalassemia intermedia phenotype. nih.gov

Hematological ParameterProband (Compound Heterozygote)Father (Heterozygous for -3.7 deletion)Mother (Heterozygous for Hb Questembert)
Hemoglobin (g/dL) 7.714.112.3
MCV (fL) 62.175.865.8
MCH (pg) 18.524.521.3
Reticulocytes (%) 12.81.84.4
Hb A2 (%) 2.42.52.3
Hb F (%) 1.20.50.8
MCV: Mean Corpuscular Volume, MCH: Mean Corpuscular Hemoglobin. Data sourced from a case report on a compound heterozygote for Hb Questembert and a -3.7 kb deletion. nih.gov

Genotype-Phenotype Correlations in Complex Hemoglobinopathies

The interaction between Hb Questembert and alpha-thalassemia deletions is a clear example of how complex hemoglobinopathies arise from the co-inheritance of multiple globin gene mutations. thalassaemia.org.cy The resulting phenotype is often more severe than would be predicted from the individual effects of each mutation. nih.govnih.gov The study of these complex cases is crucial for understanding genotype-phenotype correlations in hemoglobin disorders. nih.govresearchgate.net

In the case of Hb Questembert, its extreme instability is a key determinant of the clinical phenotype. The substitution of proline for serine in the H-helix of the alpha-globin chain disrupts the helical structure, leading to a highly unstable protein. ashpublications.org When combined with a deletional alpha-thalassemia, the reduced quantity of normal alpha-globin chains magnifies the detrimental effect of the unstable variant. nih.govashpublications.org This leads to ineffective erythropoiesis and peripheral hemolysis, characteristic of a thalassemia intermedia syndrome. nih.govresearchgate.net

These complex interactions can present diagnostic challenges, as the clinical and laboratory features may mimic other hematological disorders. nih.gov For instance, the globin biosynthetic ratio in individuals with Hb Questembert can resemble that of beta-thalassemia trait. nih.govcapes.gov.br Therefore, a comprehensive diagnostic approach that combines clinical assessment, hematological analysis, and definitive molecular testing is essential for accurate diagnosis and management of these complex hemoglobinopathies. nih.govashpublications.org

Molecular Diagnostic and Characterization Methodologies for Hemoglobin Questembert

Importance of DNA Analysis for Definitive Characterization

Given the undetectable levels of the variant protein, DNA analysis stands as the cornerstone for the definitive characterization of Hemoglobin Questembert. A molecular diagnostic approach is essential to reach a correct diagnosis, particularly in cases of chronic, Coombs-negative hemolytic anemia where an unstable hemoglobin is suspected but not readily detectable by protein-based assays nih.gov. The genetic basis of hemoglobinopathies lies in mutations within the globin genes; therefore, direct examination of the DNA sequence provides a definitive means of identification that is not hampered by the instability of the resulting protein product. This approach is crucial for confirming the presence of the specific mutation responsible for this compound and for distinguishing it from other hemoglobin variants or causes of anemia. Molecular genetic testing, such as polymerase chain reaction (PCR) and DNA sequencing, plays a pivotal role in identifying the underlying genetic mutations responsible for hemoglobinopathies mdpi.com.

Polymerase Chain Reaction (PCR) Amplification

Polymerase Chain Reaction (PCR) is a fundamental and indispensable first step in the molecular diagnosis of this compound. This technique allows for the in vitro amplification of specific segments of DNA, in this case, the alpha-globin genes (HBA1 and HBA2). By selectively amplifying the region of the HBA2 gene where the this compound mutation resides, a sufficient quantity of DNA is generated for subsequent analysis. The high homology between the HBA1 and HBA2 genes necessitates the use of specific primers to ensure the targeted amplification of the correct gene. While specific primer sequences can vary between laboratories, the general strategy involves designing primers that flank the exons and introns of the HBA2 gene. This targeted amplification is crucial because the mutation for this compound is located in the HBA2 gene.

Parameter Description Relevance to Hb Questembert Diagnosis
Target Gene HBA2The mutation responsible for Hb Questembert is located in the alpha-2 globin gene.
Purpose To generate a sufficient quantity of the target DNA sequence for analysis.Allows for the detection of the mutation even from a small initial DNA sample.
Method In vitro enzymatic amplification of a specific DNA segment.A standard and widely used technique in molecular genetics.

DNA Sequencing Techniques

Following PCR amplification, DNA sequencing is employed to determine the precise nucleotide sequence of the amplified HBA2 gene segment. This allows for the direct identification of the mutation responsible for this compound.

Sanger Sequencing: Traditionally considered the "gold standard" for mutation analysis in single genes, Sanger sequencing is a highly accurate method for identifying the specific point mutation in this compound. This technique involves sequencing the PCR-amplified DNA fragment to reveal the TCT→CCT substitution at codon 131 of the HBA2 gene, which results in the characteristic Serine to Proline amino acid change (Ser131Pro) nih.gov. Sanger sequencing remains a robust and reliable method for confirming the diagnosis of known hemoglobin variants like Questembert.

Next-Generation Sequencing (NGS): In recent years, Next-Generation Sequencing (NGS) has emerged as a powerful tool in the diagnosis of hemoglobinopathies, especially in complex or unresolved cases nih.goveurobloodnet.euresearchgate.net. NGS allows for the simultaneous sequencing of multiple genes, which can be advantageous when the initial diagnosis is unclear. For unstable hemoglobin variants that are often missed by biochemical assays, a targeted NGS panel that includes the globin genes can be particularly useful nih.govresearchgate.net. This high-throughput approach can identify not only the causative mutation for this compound but also any other potential genetic variants that might contribute to the clinical picture.

Technique Principle Application in Hb Questembert Diagnosis
Sanger Sequencing Dideoxy chain termination method to determine the nucleotide sequence of a DNA fragment.Confirms the specific TCT→CCT mutation in the HBA2 gene.
Next-Generation Sequencing (NGS) Massively parallel sequencing of millions of DNA fragments simultaneously.Can be used for comprehensive analysis, especially in complex cases or for identifying novel mutations.

Limitations of Conventional Protein-Based Methodologies

Conventional protein-based methodologies, which are typically the first line of investigation for hemoglobinopathies, consistently fail to detect this compound. The primary reason for this failure is the extreme instability of the variant hemoglobin, leading to its presence in quantities below the detection limits of these methods nih.gov.

Isoelectric Focusing (IEF)

Isoelectric focusing separates proteins based on their isoelectric point (pI). While IEF offers high resolution for many hemoglobin variants, its utility is limited in the case of this compound. The fundamental limitation is the exceedingly low concentration of the variant protein in the hemolysate. Any band corresponding to this compound would be too faint to be visualized and distinguished from the background. Furthermore, some hemoglobin variants can have similar pI values and co-migrate, which can complicate interpretation, although for this compound, the primary issue remains its scarcity researchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC)

Cation-exchange High-Performance Liquid Chromatography (HPLC) is a widely used automated method for the separation and quantification of different hemoglobin fractions based on their charge. However, this technique is not sensitive enough to detect the minute quantities of this compound. The amount of the variant hemoglobin is less than 1.0%, which is below the detection threshold of most commercially available HPLC systems nih.gov. The chromatogram of a carrier of this compound would therefore appear normal, with no discernible abnormal peak.

Method Principle of Separation Reason for Failure to Detect Hb Questembert
Isoelectric Focusing (IEF) Isoelectric point (pI)Extremely low concentration of the variant protein.
Cation-Exchange HPLC ChargeThe amount of variant hemoglobin is below the method's detection limit.

Reverse Phase HPLC

Reverse phase HPLC separates globin chains based on their hydrophobicity and is a valuable tool for identifying and quantifying individual globin chains. This method can be instrumental in detecting alpha- or beta-thalassemia and certain hemoglobin variants. However, even with its high sensitivity, reverse phase HPLC is unable to detect the abnormal alpha-globin chain of this compound. The instability of the variant alpha-chain leads to its rapid degradation, resulting in a concentration that is too low to be detected by this method nih.gov. While some optimized reverse-phase HPLC protocols can detect as little as 0.1 µg of hemoglobin, the amount of the Questembert alpha-chain present in red blood cells is still insufficient to produce a discernible peak in the chromatogram researchgate.net.

Stability Testing (e.g., Isopropanol (B130326) Stability Test)

Stability tests are crucial in the initial investigation of suspected unstable hemoglobin variants. The isopropanol stability test is a common method employed for this purpose. Its principle lies in the use of a 17% isopropanol solution, which weakens the internal hydrophobic bonds of the hemoglobin molecule. In the presence of an unstable variant, this disruption leads to precipitation of the hemoglobin out of the solution, which is observed as turbidity or flocculation.

However, in the case of hyperunstable hemoglobin variants such as this compound, the isopropanol stability test can yield a false-negative result. This phenomenon is primarily attributed to the very low concentration of the abnormal hemoglobin in the hemolysate. Due to its profound instability, this compound is rapidly degraded within the red blood cells, resulting in a circulating level that is often less than 1%. Consequently, the amount of the variant present may be insufficient to produce a visible precipitate in the isopropanol solution, even though the variant itself is highly unstable.

Several factors can influence the outcome of the isopropanol stability test, potentially leading to misleading results. It is important for laboratory professionals to be aware of these variables to ensure accurate interpretation.

FactorEffect on Isopropanol Stability TestRationale
High Concentration of Fetal Hemoglobin (HbF) False PositiveFetal hemoglobin is naturally slightly more unstable than adult hemoglobin and can precipitate in the isopropanol solution, leading to a false indication of an unstable variant. nih.gov
Improper Sample Storage False PositiveProlonged or improper storage of blood samples can lead to the formation of methemoglobin, which is less stable and can precipitate, causing a false-positive result. nih.gov
Low Concentration of Unstable Variant (e.g., Hb Questembert) False NegativeThe quantity of the highly unstable hemoglobin is too low to form a visible precipitate, masking its presence.

Given these limitations, a negative isopropanol stability test does not definitively rule out the presence of a clinically significant unstable hemoglobin, particularly in cases of severe, unexplained hemolytic anemia. In such instances, the pursuit of more sensitive diagnostic methodologies is warranted.

Advancements in Hemoglobin Variant Detection Technologies

The challenges in detecting hyperunstable and low-abundance hemoglobin variants like this compound with traditional protein-based methods have spurred the development and adoption of more advanced and sensitive technologies. These cutting-edge techniques have revolutionized the diagnosis of complex hemoglobinopathies.

Mass Spectrometry (MS)

Mass spectrometry has emerged as a powerful tool for the definitive identification of hemoglobin variants. This technology measures the mass-to-charge ratio of molecules, allowing for the precise determination of the molecular weight of globin chains.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): These are two common MS techniques used in hemoglobin analysis. They can detect minute changes in the mass of a globin chain resulting from an amino acid substitution, even when the variant is present at a very low concentration. This makes MS particularly valuable for identifying variants like this compound that are often missed by other methods.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high resolution in separating different hemoglobin fractions. It is an automated technique that separates molecules based on their electrophoretic mobility in a capillary tube.

High Resolving Power: CE can often distinguish between hemoglobin variants that co-elute or have similar migration patterns in other methods like high-performance liquid chromatography (HPLC) and traditional gel electrophoresis. This enhanced separation capability improves the chances of detecting minor hemoglobin fractions.

Next-Generation Sequencing (NGS)

Next-generation sequencing represents a paradigm shift in the diagnosis of genetic disorders, including hemoglobinopathies. Instead of analyzing the protein, NGS directly examines the genetic code of the globin genes (HBA1, HBA2, and HBB).

Definitive Diagnosis: By sequencing the DNA, NGS can identify the specific mutation responsible for the hemoglobin variant, providing a definitive diagnosis. This is especially crucial for rare or novel variants, and for cases where protein-based methods are inconclusive. For hyperunstable variants like this compound, where the protein may be virtually absent, NGS is the gold standard for diagnosis.

The following table provides a comparative overview of these advanced technologies:

TechnologyPrincipleAdvantages for Detecting Variants like Hb Questembert
Mass Spectrometry (MS) Measures the mass-to-charge ratio of globin chains.High sensitivity for detecting low-abundance variants; provides precise molecular weight information.
Capillary Electrophoresis (CE) Separates hemoglobin fractions based on electrophoretic mobility.High resolution allows for the separation of complex and minor hemoglobin fractions.
Next-Generation Sequencing (NGS) Directly analyzes the DNA sequence of globin genes.Provides a definitive genetic diagnosis; essential for hyperunstable variants with very low protein expression.

The integration of these advanced technologies into the diagnostic workflow for hemoglobinopathies has significantly improved the detection and characterization of rare and unstable variants like this compound, leading to more accurate diagnoses and better-informed clinical management.

Comparative Studies with Other Hemoglobin Variants

Comparison with Other Alpha-Chain Unstable Variants (e.g., Hb Caen, Hb Sun Prairie)

Hb Questembert shares several characteristics with other unstable alpha-chain variants, particularly those with mutations in the H helix of the alpha-globin chain.

Hemoglobin Caen (α132(H15)Val→Gly): Like Hb Questembert, Hb Caen's mutation is located at the end of the H helix. nih.govcapes.gov.br A defining shared feature is the presentation of a "factitious beta-thalassemia biosynthetic ratio." nih.govcapes.gov.br In globin biosynthesis studies, both variants exhibit an alpha/beta-labeling ratio that mimics what is typically seen in beta-thalassemia trait. nih.govcapes.gov.br This occurs because the highly unstable alpha chain degrades rapidly, leading to an apparent excess of beta chains, which can confound diagnostic interpretation. nih.gov

Hemoglobin Sun Prairie (α130(H13)Ala→Pro): This variant also involves a proline substitution within the H helix, resulting in significant instability. nih.govnih.gov It can cause severe hemolytic anemia with marked microcytosis and hypochromia. nih.gov Similar to Hb Questembert and Hb Caen, Hb Sun Prairie can also present with an inverted alpha/beta-globin chain biosynthesis ratio, creating a diagnostic puzzle that can initially suggest a beta-thalassemic condition. nih.gov While heterozygotes for many unstable variants show symptoms, heterozygous parents of individuals with Hb Sun Prairie have been reported as asymptomatic with a thalassemia carrier phenotype, suggesting a more complex inheritance pattern in some cases. nih.gov

The instability of these variants, including Hb Questembert, Hb Caen, and Hb Sun Prairie, is often so severe that the abnormal hemoglobin is found in very low concentrations (e.g., 3-5% for Hb Sun Prairie), requiring sensitive detection methods. nih.gov

Hemoglobin VariantMutationLocationKey Clinical/Laboratory Features
Hb Questembert α131 Ser→ProEnd of H helixCongenital Heinz body anemia; Factitious β-thalassemia ratio. nih.govcapes.gov.br
Hb Caen α132 Val→GlyEnd of H helixShares factitious β-thalassemia ratio with Hb Questembert. nih.govcapes.gov.br
Hb Sun Prairie α130 Ala→ProH helixSevere hemolytic anemia; Can show inverted α/β synthesis ratio. nih.govnih.gov

Mutational Analysis of Serine/Proline Substitutions in Alpha-Globin

The substitution of a proline residue into an alpha-helical segment of a protein is known to be structurally disruptive. dynamed.com The alpha-globin chain of hemoglobin is predominantly alpha-helical, and its structural integrity is crucial for stability. dynamed.com

In Hemoglobin Questembert, the TCT>CCT mutation in codon 131 of the alpha-1 or alpha-2 globin gene results in the replacement of serine with proline (p.Ser131Pro). nih.govashpublications.orgtandfonline.com Proline's rigid cyclic structure is incompatible with the right-handed alpha-helix, forcing a bend or "kink" in the polypeptide chain. The substitution at position 131 disrupts the H helix, which is adjacent to the heme pocket, leading to a highly unstable alpha-globin chain. ashpublications.org This instability is the direct cause of the subsequent hemolysis and anemia. nih.gov

Other alpha-globin variants with proline substitutions demonstrate similar severe instability. For instance, Hb Sun Prairie (α130 Ala→Pro) and Hb Bibba (α136 Leu→Pro) are also characterized by significant instability due to the helix-breaking nature of the proline substitution. nih.gov These mutations underscore the critical role of specific amino acid residues in maintaining the structural and functional integrity of the hemoglobin molecule.

Hemoglobin VariantCodonAmino Acid ChangeStructural Consequence
Hb Questembert 131Serine → ProlineDisruption of the H helix, leading to high instability. ashpublications.org
Hb Sun Prairie 130Alanine → ProlineDisruption of the H helix, leading to high instability. nih.govnih.gov
Hb Bibba 136Leucine → ProlineComparable instability to other proline substitutions in the H helix. nih.gov

Differential Diagnosis Considerations in Hemoglobinopathies

The diagnosis of hemoglobinopathies caused by highly unstable variants like Hb Questembert presents significant challenges. The chief clinical feature is a hemolytic anemia of varying severity, which is a common symptom for many red blood cell disorders. doctorabad.com

A primary diagnostic hurdle is differentiating these unstable alpha-chain hemoglobinopathies from beta-thalassemia. wikipedia.orgamboss.com As noted, Hb Questembert, Hb Caen, and Hb Sun Prairie can produce a globin chain synthesis ratio that misleadingly points towards beta-thalassemia trait. nih.govnih.gov This confounding factor requires careful interpretation of laboratory results.

Furthermore, the phenotype can be complex, sometimes resembling thalassemia intermedia, particularly when an unstable variant like Hb Questembert is co-inherited with a separate alpha-thalassemia gene deletion. nih.gov This interaction results in a distinct thalassemic syndrome characterized by marked dyserythropoiesis and variable hemolysis. nih.gov

Definitive diagnosis often cannot rely on traditional protein-based methods like electrophoresis or HPLC alone, as the variant hemoglobin may be present in quantities too low to detect. ashpublications.org In cases of unexplained, Coombs-negative hemolytic anemia, especially with Heinz bodies present, a high index of suspicion for an unstable hemoglobin is warranted. nih.govashpublications.org Ultimately, molecular analysis via DNA sequencing is frequently required to identify the specific gene mutation and establish a conclusive diagnosis. nih.govashpublications.org

Epidemiology and Population Genetics of Hemoglobin Questembert

Geographic Distribution and Documented Occurrence

Hemoglobin Questembert has been identified in a small number of unrelated families, indicating its sporadic and rare nature. The initial discovery of this hemoglobin variant was in several members of a large French family who were suffering from congenital Heinz body anemia. Subsequent reports have also documented its presence in a French-Yugoslavian family.

Beyond its initial identification in European populations, a notable case was reported in a 30-year-old Black female from Haiti. This particular case was considered to be a result of a de novo mutation, as there was no prior family history of the disorder. The limited number of documented cases suggests that this compound does not have a widespread geographic distribution and is primarily confined to a few specific family lineages.

Table 1: Documented Occurrences of this compound

Population/Family Country of Origin Reference
Large Family France
Family French-Yugoslavian
Individual Case (de novo mutation) Haiti

Rarity and Implications for Population Screening

This compound is classified as an extremely rare hemoglobin variant. Its rarity is a significant factor in the context of population screening for hemoglobinopathies. Standard screening methods, such as cation exchange HPLC and reverse phase HPLC, are often unable to detect this variant. This is due to the severe instability of the abnormal hemoglobin, which results in a very low quantity (less than 1.0% to approximately 2%) of the variant hemoglobin in the red blood cells of heterozygous individuals.

The instability of this compound also leads to a negative isopropanol (B130326) stability test, a common method for detecting unstable hemoglobins (B146990). Consequently, its diagnosis can be challenging and may be missed during routine screening programs. The identification of this compound typically requires more specialized techniques, such as DNA sequencing of the alpha-globin genes, which revealed a TCTàCCT mutation at codon 131 of the α2 gene in one case.

The low prevalence and the technical challenges in its detection mean that targeted screening for this compound is not practical or cost-effective on a population-wide scale. Instead, its diagnosis is more likely to occur in individuals presenting with unexplained hemolytic anemia, particularly when more common causes have been ruled out. The rarity of this variant underscores the genetic diversity of hemoglobinopathies and the importance of advanced diagnostic methods in specific clinical scenarios.

Table 2: Characteristics and Detection of this compound

Characteristic Finding Implication for Screening
Prevalence Extremely rare Not a target for routine population screening.
Quantity in Heterozygotes <1.0% - ~2% Undetectable by standard HPLC methods.
Stability Highly unstable Negative results in standard stability tests.
Definitive Diagnosis DNA sequencing Specialized testing required for identification.

Theoretical and Methodological Advances in Hemoglobin Research Facilitated by Variant Studies

Hemoglobin as a Model System for Protein Structure and Allostery

Hemoglobin stands as a paradigm for understanding the relationship between protein structure and function, particularly the concept of allostery—the regulation of a protein's activity at one site by the binding of an effector molecule at a different site. The study of hemoglobin variants, including unstable variants like Hemoglobin Questembert, has been crucial in dissecting the structural determinants of its allosteric properties.

Unstable hemoglobin variants are often the result of mutations that disrupt the delicate balance of forces maintaining the protein's secondary, tertiary, and quaternary structures. These mutations can interfere with the folding of the globin chains, their assembly into the characteristic tetramer, or the crucial interactions between the globin subunits and the heme group. nih.gov The instability of these variants frequently leads to their precipitation within red blood cells, forming aggregates known as Heinz bodies, which can result in hemolytic anemia. nih.gov

This compound is characterized by a specific amino acid substitution in the alpha-globin chain: α131(H14)Ser→Pro. nih.gov The introduction of a proline residue, known for its rigid structure, into an alpha-helical segment can significantly disrupt the secondary structure of the globin chain. dynamed.com This disruption in this compound, located at the end of the H helix, is a key factor in its severe instability. nih.gov While direct allosteric studies on this compound are not extensively detailed in the available literature, its structural instability provides a valuable model for understanding the stringent structural requirements for proper hemoglobin function. The study of such variants underscores how localized changes in the amino acid sequence can have profound global effects on protein stability and, by extension, its allosteric regulation. The intricate network of non-covalent interactions that mediate the transition between the low-oxygen-affinity T (tense) state and the high-oxygen-affinity R (relaxed) state is highly sensitive to structural perturbations. A mutation like that in this compound can be inferred to disrupt this delicate equilibrium, even if the primary mutation is not at the allosteric interface.

The stability of the individual globin chains is also critical, and the chaperone protein, alpha-hemoglobin stabilizing protein (AHSP), plays a vital role in preventing the precipitation of free α-globin chains. nih.gov Mutations in the α-chain can impair its binding to AHSP, leading to increased instability and a phenotype mimicking alpha-thalassemia. nih.gov While the specific interaction of this compound with AHSP has not been explicitly documented in the provided search results, it is a key area of investigation for understanding the pathophysiology of unstable alpha-chain variants.

Table 1: Characteristics of this compound

FeatureDescription
Variant Name This compound
Mutation α131(H14)Ser→Pro
Affected Globin Chain Alpha-globin
Key Structural Consequence Disruption of the H helix
Clinical Manifestation Congenital Heinz body anemia
In vivo Abundance Very low levels in heterozygotes
Stability Highly unstable

Insights into Globin Gene Expression Regulation

The study of hemoglobin variants has also provided profound insights into the complex mechanisms that regulate the expression of globin genes. The balanced synthesis of alpha and beta-globin chains is crucial for the formation of functional hemoglobin A (α2β2), and disruptions in this balance lead to thalassemias.

A particularly intriguing finding from the study of this compound is its association with a "factitious beta-thalassemia biosynthetic ratio." nih.gov Globin biosynthetic studies revealed a high specific activity of the abnormal alpha-chain and an alpha/beta-labeling ratio that mimics what is typically seen in beta-thalassemia trait, where beta-chain synthesis is reduced. nih.gov This observation in an alpha-chain variant has prompted researchers to explore the potential mechanisms underlying this unbalanced globin synthesis.

Several hypotheses have been proposed to explain this phenomenon in this compound and other unstable alpha-chain variants:

Defect in Chain Assembly: The structural abnormality in the Questembert α-chain may hinder its ability to correctly assemble with β-chains to form a stable tetramer. This would lead to an accumulation of free, unstable α-chains and a relative excess of β-chains.

Increased Degradation of the Variant Chain: The highly unstable nature of the Questembert α-chain could lead to its rapid degradation. The subsequent release of unlabeled β-chains from the abnormal hemoglobin could create an apparent suppression of β-chain synthesis in labeling studies. nih.gov

Modified Stability of the Abnormal Alpha-Globin mRNA: The mutation in the α-globin gene could potentially affect the stability of its corresponding messenger RNA (mRNA), leading to reduced translation and a lower-than-expected amount of the variant protein. nih.gov

These investigations into the molecular basis of the biosynthetic abnormalities seen with this compound contribute to a deeper understanding of the post-transcriptional and post-translational regulation of globin chain production. They highlight the intricate feedback mechanisms that can influence the apparent rates of globin chain synthesis and the importance of protein stability in maintaining the correct stoichiometric balance of hemoglobin subunits.

Contribution to Understanding Evolutionary Adaptation of Hemoglobin

The evolution of hemoglobin is a remarkable story of molecular adaptation, where changes in the globin genes have allowed diverse species to thrive in various oxygen environments. The study of hemoglobin variants, including those that are rare and deleterious like this compound, provides a window into the evolutionary constraints and pressures that have shaped the hemoglobin molecule.

While there are no specific evolutionary studies focused on this compound, the existence of such highly unstable variants is informative from an evolutionary perspective. The fact that this variant is rare and associated with a clinical phenotype (congenital Heinz body anemia) suggests that it is under strong negative selection. nih.gov Mutations that severely compromise the stability and function of hemoglobin are generally not maintained in populations.

The location of the mutation in this compound, at the end of the H helix in a region encoded by the third exon, is also of interest. nih.gov This region of the globin gene may be subject to different evolutionary pressures compared to regions encoding the heme pocket or the subunit interfaces, which are critical for allosteric regulation.

The study of the distribution and frequency of hemoglobin variants in different populations has been a cornerstone of understanding human migration patterns and the selective pressures exerted by endemic diseases like malaria. While this compound has been identified in a French family, its global prevalence is not well-documented. nih.gov The rarity of such unstable variants underscores the fine-tuning of the hemoglobin molecule through evolution to ensure its stability and optimal function in oxygen transport.

In a broader sense, the characterization of variants like this compound contributes to the comprehensive database of human genetic variation. This growing body of knowledge is essential for understanding the functional consequences of mutations and the evolutionary forces that shape the human genome.

Future Research Directions

Elucidation of Residual Molecular Mechanisms

The substitution of proline for serine in the H helix of the alpha-globin chain is understood to disrupt the helical structure, initiating the cascade of instability. However, the exact downstream consequences of this structural perturbation are not fully elucidated. Future research should focus on several key areas to clarify the residual molecular mechanisms.

One critical area of investigation is the interaction between Hemoglobin Questembert and the alpha-hemoglobin stabilizing protein (AHSP). AHSP is a chaperone protein that specifically binds to free alpha-hemoglobin, stabilizing it and preventing its precipitation. It is plausible that the conformational changes induced by the proline substitution in this compound impair its binding to AHSP. A weakened interaction would leave the unstable alpha-chains vulnerable to denaturation and aggregation, contributing to the observed alpha-thalassemic phenotype. Investigating the binding kinetics and structural interface between AHSP and the this compound alpha-chain will be crucial.

Furthermore, the precise mechanism leading to the characteristic alpha-/beta-labeling ratio similar to that of beta-thalassemia trait warrants deeper investigation. The current hypotheses include a defect in the assembly of the hemoglobin tetramer, an accelerated rate of degradation of the variant alpha-chain, and altered stability of the abnormal alpha-globin mRNA. Dissecting these possibilities will require a combination of in vitro expression studies, protein stability assays, and mRNA decay rate analyses.

Table 1: Investigational Approaches for Molecular Mechanism Elucidation

Research Question Proposed Investigational Approach Potential Insights
Role of AHSP in Instability Surface Plasmon Resonance (SPR) to measure binding affinity between AHSP and this compound alpha-chains. Co-immunoprecipitation assays from erythroid precursor cells. Quantify the impact of the Ser→Pro mutation on AHSP binding. Determine if impaired AHSP interaction is a primary driver of instability.
Mechanism of Globin Chain Imbalance Pulse-chase experiments with radiolabeled amino acids in reticulocytes expressing this compound. Delineate the relative contributions of decreased synthesis, impaired assembly, and increased degradation of the variant alpha-chains.

Advanced Computational Modeling of this compound

The structural and dynamic consequences of the α131Ser→Pro substitution in this compound are prime candidates for exploration using advanced computational modeling techniques. Molecular dynamics (MD) simulations can provide atomic-level insights into the conformational changes and instability of the variant hemoglobin.

Furthermore, computational models can be used to simulate the interaction between the mutated alpha-chain and AHSP. By modeling the binding interface, it may be possible to predict how the conformational changes in the Questembert variant affect the binding energy and stability of the AHSP-alpha-globin complex. These in silico predictions can then guide targeted biochemical and biophysical experiments to validate the computational findings.

Development of Novel Characterization Assays

The extremely low in vivo concentration of this compound renders its detection by conventional protein-based methods, such as cation-exchange high-performance liquid chromatography (HPLC) and isopropanol (B130326) stability tests, highly challenging and often unsuccessful. researchgate.net This diagnostic hurdle underscores the critical need for the development and application of more sensitive and specific characterization assays.

Molecular genetic testing, specifically DNA sequencing of the alpha-globin genes, remains the gold standard for the definitive diagnosis of this compound. Future efforts should focus on making these molecular diagnostic approaches more widely accessible and integrated into the diagnostic workflow for individuals with unexplained congenital Heinz body hemolytic anemia, especially when initial protein-based tests are inconclusive.

Beyond initial diagnosis, the development of ultrasensitive protein detection methods could enable the quantification and functional characterization of the small amounts of this compound that are present. Techniques such as mass spectrometry-based proteomics could potentially identify and quantify the variant globin chain in red blood cell lysates with high specificity and sensitivity. The ability to measure the variant protein levels, even if low, would be invaluable for correlating genotype with phenotype and for studying the in vivo dynamics of the unstable hemoglobin.

Moreover, the development of cell-based assays using induced pluripotent stem cells (iPSCs) differentiated into erythroid precursors from patients with this compound could provide a powerful in vitro platform. Such a system would allow for the detailed study of the synthesis, assembly, and degradation of the variant hemoglobin in a physiologically relevant context, overcoming the limitations of studying peripheral blood where the unstable protein is largely absent.

Broader Implications for Unstable Hemoglobin Pathophysiology

The study of this compound, despite its rarity, offers valuable insights into the broader pathophysiology of unstable hemoglobins (B146990). Unstable hemoglobin variants are a diverse group of disorders, and a deeper understanding of the specific mechanisms driving instability in different variants is essential for developing targeted therapeutic strategies.

This compound serves as a compelling model for understanding how a single amino acid substitution can have profound effects on protein structure and function, leading to a severe clinical phenotype. The knowledge gained from elucidating the precise mechanisms of its instability can be extrapolated to other unstable hemoglobin variants, particularly those involving mutations in helical regions or affecting interactions with chaperone proteins.

Furthermore, the challenges associated with the diagnosis of this compound highlight a critical issue in the field of hemoglobinopathies: the underdiagnosis of rare and low-expression variants. The development of more sensitive diagnostic tools and a greater awareness of the limitations of conventional methods, spurred by challenging cases like this compound, will ultimately improve the diagnosis and management of a wide range of rare blood disorders. Research into the cellular mechanisms for clearing unstable proteins and the response to the resulting oxidative stress in this compound could also inform the development of therapies aimed at mitigating the downstream consequences of protein instability in a variety of genetic diseases.

Q & A

Q. How is hemoglobin Questembert structurally identified and differentiated from other hemoglobin variants?

Methodological Answer: this compound is identified using high-performance liquid chromatography (HPLC) to detect abnormal migration patterns, followed by mass spectrometry for precise molecular weight determination . Genetic sequencing of the HBB gene confirms the mutation. Differentiation from other variants requires comparative analysis of retention times (HPLC), spectral data (mass spectrometry), and alignment with existing variant databases like HbVar .

Q. What experimental protocols are recommended for initial characterization of this compound’s oxygen-binding properties?

Methodological Answer: Oxygen equilibrium curves should be generated via tonometry, measuring oxygen saturation at varying partial pressures. Collaborative use of UV-Vis spectroscopy (to track deoxy/oxy transitions) and Hill coefficient calculations can quantify cooperativity. Control experiments with wild-type hemoglobin are critical for comparative analysis .

Q. How can researchers access reliable datasets or biological samples of this compound for foundational studies?

Methodological Answer: Submit formal requests to academic repositories (e.g., Cambridge English repositories) using a structured template detailing research objectives, methodology, and ethical compliance. Include a supervisor endorsement for graduate students. Public databases like UniProt or ClinVar may provide supplementary genetic and clinical data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported functional impacts of this compound mutations (e.g., stability vs. oxygen affinity)?

Methodological Answer: Conduct a systematic review with meta-analysis to quantify variability across studies. Employ molecular dynamics simulations to model mutation-induced structural changes and validate findings via mutagenesis experiments. Prioritize studies with standardized buffers/pH conditions to isolate confounding variables .

Q. How can the interaction between this compound and allosteric effectors (e.g., 2,3-BPG) be experimentally probed?

Methodological Answer: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Pair with X-ray crystallography to resolve effector-binding sites. Competitive assays with wild-type hemoglobin under identical conditions (pH 7.4, 37°C) clarify mutation-specific effects .

Q. What novel methodologies enable high-throughput screening of this compound’s redox stability in pathological conditions?

Methodological Answer: Develop a fluorescence-based assay using eosin-5-maleimide to track heme oxidation kinetics. Integrate automated plate readers for scalability. Validate via parallel electron paramagnetic resonance (EPR) spectroscopy to detect radical species .

Q. How should researchers design longitudinal studies to assess this compound’s clinical progression in heterozygous vs. homozygous carriers?

Methodological Answer: Implement a cohort study with stratified sampling based on genotype. Collect longitudinal hematological parameters (Hb levels, reticulocyte counts) and clinical symptoms. Use mixed-effects models to account for covariates like age and comorbidities. Ethical approval must address informed consent and data anonymization .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are optimal for analyzing small-sample studies on this compound?

Methodological Answer: Bayesian hierarchical models improve power in small datasets by borrowing information from prior studies. Bootstrap resampling quantifies uncertainty in rare variants. For functional data (e.g., oxygen affinity), principal component analysis (PCA) reduces dimensionality .

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses about this compound?

Methodological Answer:

  • Feasibility : Pilot studies to assess sample availability and technical reproducibility.
  • Novelty : Compare proposed mechanisms (e.g., oxidative instability) against existing literature via tools like Query Chem .
  • Ethical : Adhere to institutional review boards (IRBs) for human studies and animal welfare protocols for in vivo models .

Data Management and Reproducibility

Q. What practices ensure reproducibility in this compound research?

Methodological Answer:

  • Share raw data (spectra, sequencing files) in public repositories like Zenodo or Figshare.
  • Document experimental conditions (buffer composition, temperature) using FAIR (Findable, Accessible, Interoperable, Reusable) principles.
  • Use version-controlled scripts (e.g., GitHub) for statistical analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.